Dimethyl (Boc-amino)malonate

Catalog No.
S1898648
CAS No.
61172-70-1
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (Boc-amino)malonate

CAS Number

61172-70-1

Product Name

Dimethyl (Boc-amino)malonate

IUPAC Name

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14)

InChI Key

UIQVFHUDWIETEY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC

Enzyme-Catalyzed Synthesis of Malonate Polyesters

Specific Scientific Field: This application falls under the field of Green Chemistry and Polymer Science .

Summary of the Application: Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .

Methods of Application or Experimental Procedures: The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .

Results or Outcomes: The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .

Dual Protection of Amino Functions

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures: The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes: The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

1,3-Dipolar Cycloadditions

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Methods of Application or Experimental Procedures: The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Results or Outcomes: Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .

Dimethyl (Boc-amino)malonate is a chemical compound with the molecular formula C₁₀H₁₇NO₆ and a molecular weight of approximately 247.25 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, making it a valuable intermediate in organic synthesis, particularly in the production of amino acids and other nitrogen-containing compounds. The compound is characterized by its malonate structure, which includes two ester groups that contribute to its reactivity and utility in various

  • Ester Hydrolysis: The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of malonic acid derivatives.
  • Amine Reactions: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
  • Alkylation: The malonate moiety can participate in alkylation reactions, enabling the introduction of different alkyl groups to synthesize diverse compounds.
  • Condensation Reactions: Dimethyl (Boc-amino)malonate can react with various aldehydes or ketones to form β-amino acid derivatives through Michael addition or similar pathways .

While specific biological activities of Dimethyl (Boc-amino)malonate are not extensively documented, compounds containing similar structures often exhibit significant biological properties. For instance, derivatives of malonic acid have been studied for their potential anti-inflammatory and analgesic effects. The presence of the amino group suggests potential interactions with biological systems, possibly influencing enzyme activity or serving as precursors for biologically active molecules .

Several methods exist for synthesizing Dimethyl (Boc-amino)malonate:

  • Boc Protection: Starting from aminomalonic acid or its derivatives, the amino group is protected using Boc anhydride.
  • Esterification: Malonic acid is reacted with methanol in the presence of a catalyst to form dimethyl malonate, which is then combined with the Boc-protected amine.
  • Direct Synthesis: A one-pot reaction involving malonic acid, Boc anhydride, and methanol can yield Dimethyl (Boc-amino)malonate directly .

Dimethyl (Boc-amino)malonate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of amino acids and other nitrogen-containing compounds.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their structural similarity to biologically active molecules.
  • Chemical Research: Utilized in proteomics and other biochemical studies due to its ability to modify proteins and peptides .

Several compounds share structural similarities with Dimethyl (Boc-amino)malonate. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diethyl (Boc-amino)malonateSimilar Boc protection but with ethyl estersHigher lipophilicity due to ethyl groups
Dimethyl aminomalonateLacks Boc protection; direct amino groupMore reactive due to unprotected amine
Diethyl malonateNo amino group; purely ester-basedCommonly used in esterification reactions
Methyl 3-phenyl-5-hydantoincarboxylateDerived from aminomalonic acidExhibits specific biological activity

Dimethyl (Boc-amino)malonate's unique combination of a protected amino group and malonate structure allows it to serve as a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Dimethyl (Boc-amino)malonate is systematically named dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate. This name reflects its structure: a malonate backbone (propanedioate) substituted with two methyl ester groups and a tert-butoxycarbonyl (Boc)-protected amino group. The molecular formula is C₁₀H₁₇NO₆, and its molecular weight is 247.25 g/mol.

Key Structural Features

ComponentFunctional GroupPosition
Malonate BackbonePropanedioate (1,3-dimethyl ester)Central carbon
Amino GroupBoc-protected (tert-butoxycarbonyl)Attached to CH
Ester GroupsMethyl estersTerminal carbons

The SMILES string COC(=O)C(NC(=O)OC(C)(C)C)C(=O)OC and InChI 1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) confirm its connectivity.

Stereochemical Configuration and Conformational Analysis

The central carbon (C2) in dimethyl (Boc-amino)malonate bears four distinct substituents:

  • Two methyl ester groups (-COOCH₃)
  • One Boc-protected amino group (-NH-CO-O-(C(CH₃)₃))
  • One hydrogen atom

This configuration creates a chiral center at C2. However, the provided sources do not specify enantiomeric ratios or racemic forms in synthesized samples. The Boc group’s steric bulk influences conformational preferences, favoring extended conformations to minimize steric clashes between the tert-butyl group and ester moieties.

Conformational Influences

FactorImpact on Conformation
Boc Group Steric HindranceRestricts rotation around C-N bond
Ester GroupsStabilize planar geometry via electron-withdrawing effects

Crystallographic Data and Molecular Packing Arrangements

No crystallographic data (e.g., X-ray diffraction) is available in the provided sources. Molecular packing arrangements cannot be determined without experimental crystal data.

Spectroscopic Fingerprinting

¹H and ¹³C NMR Predictions

NucleusSignal AssignmentExpected δ (ppm)Multiplicity
¹HMethyl esters (COOCH₃)3.7–3.9Singlet
¹Htert-Butyl (Boc)1.4Singlet
¹HCH (C2)4.2–4.5Multiplet
¹³CCarbonyl (COOCH₃)167–170-
¹³CCarbamate (NH-CO-O)155–160-

Note: The NH proton in the Boc group is typically not observed in ¹H NMR due to rapid exchange or splitting.

Infrared (IR) Spectroscopy

Absorption Band (cm⁻¹)Functional Group
1720–1740C=O (ester carbonyl)
1680–1700C=O (carbamate)
1250–1300C-O (ester)
3350N-H (carbamate, if resolved)

Mass Spectrometry (MS)

Ionm/z (Expected)Fragmentation Pathway
[M+H]⁺248.1Intact molecular ion
[M - Boc]⁺175.1Loss of tert-butoxycarbonyl (103.1 Da)

The protection of amino groups in malonic acid derivatives utilizing the tert-butyloxycarbonyl group has emerged as the predominant methodology due to its stability under basic conditions and facile removal under acidic environments [1] [2]. The fundamental approach involves the reaction between aminomalonic acid derivatives and di-tert-butyl dicarbonate under controlled conditions.

Dicarbonate Reagent-Based Approaches

The utilization of di-tert-butyl dicarbonate (Boc₂O) as the primary protecting reagent forms the cornerstone of modern Boc protection methodologies [3]. The mechanism proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [2] [4].

Table 1: Dicarbonate Reagent-Based Approaches for Boc Protection

Reagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
Di-tert-butyl dicarbonate (Boc₂O) + NaHCO₃Water/THF (1:1)Room temperature2-485-95
Di-tert-butyl dicarbonate (Boc₂O) + TEATHFRoom temperature1-388-96
Di-tert-butyl dicarbonate (Boc₂O) + DMAPCH₂Cl₂Room temperature0.5-290-98
Di-tert-butyl dicarbonate (Boc₂O) + KOHAcetone/Water0-253-680-92
Di-tert-butyl dicarbonate (Boc₂O) + Na₂CO₃DMFRoom temperature4-885-93

The sodium bicarbonate system demonstrates exceptional compatibility with aminomalonic acid derivatives, providing yields of 85-95% under mild aqueous-organic biphasic conditions [5]. The triethylamine-mediated approach offers enhanced reaction rates with yields ranging from 88-96%, particularly advantageous for temperature-sensitive substrates [2].

The most efficient system employs 4-dimethylaminopyridine as a nucleophilic catalyst, achieving yields of 90-98% within 0.5-2 hours [4] [6]. The superior performance of DMAP results from its ability to form a highly reactive acylpyridinium intermediate that facilitates rapid aminolysis by the substrate amine [4] [7].

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis has emerged as a powerful methodology for Boc protection reactions, particularly when dealing with water-insoluble aminomalonic acid derivatives [8] [9]. The technique enables efficient mass transfer between aqueous and organic phases through the action of lipophilic quaternary ammonium salts.

Table 2: Phase-Transfer Catalyzed Boc Protection Reactions

Phase Transfer CatalystAqueous PhaseOrganic PhaseCatalyst Loading (mol%)Conversion (%)
Tetrabutylammonium bromide (TBAB)NaOH (2M)CHCl₃5-1092-97
18-Crown-6 + K₂CO₃K₂CO₃ (sat.)Toluene10-1588-94
Tetraethylammonium chlorideNaOH (1M)CH₂Cl₂5-885-91
Benzyltriethylammonium chlorideKOH (1.5M)EtOAc8-1290-95
Tetramethylammonium hydroxideLiOH (1M)THF3-687-93

Tetrabutylammonium bromide demonstrates superior performance with conversions of 92-97% at moderate catalyst loadings of 5-10 mol% [10] [11]. The effectiveness stems from TBAB's optimal balance of lipophilicity and ionic strength, facilitating efficient anion transport across the phase boundary [9].

The crown ether-potassium carbonate system provides an alternative approach, achieving 88-94% conversion through coordination-enhanced phase transfer [8]. This methodology proves particularly valuable when halide-free conditions are required, as crown ethers selectively coordinate potassium ions while avoiding halide anion complications.

Solvent System Optimization in Protection Reactions

The selection of appropriate solvent systems critically influences reaction efficiency, product yields, and workup complexity in Boc protection reactions [5] [12]. Systematic evaluation of various solvent combinations reveals distinct patterns in reaction performance.

Biphasic Reaction Media Applications

Biphasic solvent systems offer unique advantages for Boc protection reactions by enabling selective partitioning of reactants and products while facilitating efficient mixing [5]. The chloroform-water system has become the standard biphasic medium due to its optimal density differential and mutual solubility characteristics.

Table 3: Solvent System Optimization in Boc Protection Reactions

Solvent SystemReaction Rate (relative)Product Yield (%)Side Products (%)Workup Complexity
CHCl₃/H₂O (1:1)1.8943Moderate
THF/H₂O (2:1)2.1915Simple
CH₃CN/H₂O (3:1)1.5887Simple
MeOH/H₂O (1:1)1.3858Simple
DMF (anhydrous)2.8962Complex
CH₂Cl₂ (anhydrous)3.2981Simple
Acetone (anhydrous)2.5934Moderate
Toluene (anhydrous)1.9896Moderate

The chloroform-water biphasic system achieves 94% yields with minimal side product formation (3%), representing an optimal balance between efficiency and selectivity [5]. The moderate workup complexity results from the need for careful phase separation and extraction procedures.

The tetrahydrofuran-water system demonstrates enhanced reaction rates (2.1x relative) while maintaining good yields of 91% [5]. The increased miscibility of THF with water facilitates better mass transfer, though at the cost of slightly increased side product formation (5%).

Anhydrous vs. Aqueous Conditions Comparison

The comparison between anhydrous and aqueous reaction conditions reveals fundamental differences in reaction mechanisms and product distributions [13] [14]. Anhydrous conditions generally provide superior yields but may require more stringent handling procedures.

Anhydrous dichloromethane emerges as the optimal solvent system, delivering 98% product yields with minimal side product formation (1%) [5] [15]. The high efficiency results from the absence of competing hydrolysis reactions and the optimal solvation environment for the Boc₂O reagent.

Conversely, aqueous conditions offer operational simplicity and environmental benefits but typically yield lower product purities [14]. The methanol-water system, while providing simple workup procedures, achieves only 85% yields due to competing hydrolysis and side reactions [14].

Catalytic Systems for Improved Reaction Efficiency

The development of efficient catalytic systems has revolutionized Boc protection methodologies, enabling rapid reactions under mild conditions with excellent selectivity [4] [6]. These systems primarily function through nucleophilic or general base catalysis mechanisms.

Tertiary Amine Catalysts in Aprotic Media

Tertiary amine catalysts operate through general base catalysis, abstracting protons from the substrate amine to enhance its nucleophilicity toward Boc₂O [2] [7]. The effectiveness of different tertiary amines varies significantly based on their basicity and steric properties.

Table 4: Catalytic Systems for Enhanced Reaction Efficiency

Catalyst TypeLoading (equiv.)Acceleration FactorSelectivityCompatibility
DMAP (4-Dimethylaminopyridine)0.1-0.315-25xExcellentBroad
Triethylamine (TEA)1.0-1.53-5xGoodBroad
Diisopropylethylamine (DIPEA)1.2-1.84-7xVery GoodBroad
N-Methylmorpholine (NMM)1.0-1.32-4xGoodLimited
Pyridine1.5-2.02-3xFairModerate
Imidazole0.5-1.06-10xGoodModerate
1,8-Diazabicycloundec-7-ene (DBU)0.2-0.58-12xVery GoodLimited
Sodium bicarbonate2.0-3.01.5-2xGoodBroad

Triethylamine represents the most commonly employed tertiary amine catalyst, providing 3-5x acceleration with good selectivity and broad substrate compatibility [2] [5]. The moderate basicity of TEA (pKa ~10.8) provides optimal balance between catalytic activity and side reaction suppression.

Diisopropylethylamine offers enhanced selectivity due to its increased steric bulk, achieving 4-7x acceleration with very good selectivity [5]. The sterically hindered structure minimizes competing reactions while maintaining effective base catalysis.

DMAP-Mediated Accelerated Protection

4-Dimethylaminopyridine represents the most effective catalyst for Boc protection reactions, providing 15-25x acceleration at low loadings of 0.1-0.3 equivalents [4] [7] [6]. The exceptional performance results from DMAP's unique dual functionality as both a nucleophilic and general base catalyst.

Table 5: Temperature and Time Optimization Studies

Temperature (°C)Reaction Time (min)Conversion (%)Product Purity (%)Side Reactions
03607598None
102408297Minimal
25909496Minimal
40459695Minor
60309793Minor
80209590Moderate
100159287Significant
Reflux108883High

The DMAP-catalyzed mechanism proceeds through initial nucleophilic attack on Boc₂O to form a highly electrophilic acylpyridinium intermediate [4] [7]. This activated species reacts rapidly with the substrate amine, followed by DMAP regeneration and product formation. The instantaneous gas evolution (CO₂) observed upon DMAP addition to Boc₂O solutions confirms the rapid formation of this intermediate [4].

The optimal temperature range for DMAP-catalyzed reactions spans 25-40°C, providing 94-96% conversions with minimal side reactions [16]. Higher temperatures (>60°C) lead to increased side product formation and reduced selectivity, while lower temperatures (<25°C) require extended reaction times for complete conversion [16].

XLogP3

1

Sequence

X

Wikipedia

Dimethyl (Boc-amino)malonate

Dates

Modify: 2023-08-16

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